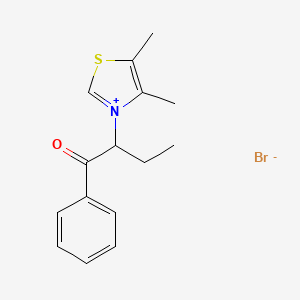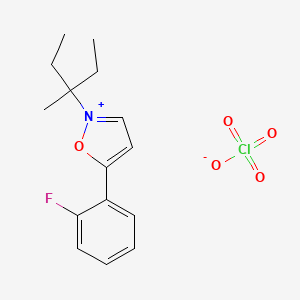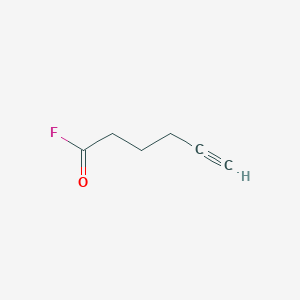
Thiazolium, 3-(1-benzoylpropyl)-4,5-dimethyl-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolium, 3-(1-benzoylpropyl)-4,5-dimethyl-, bromide is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzoylpropyl group and two methyl groups attached to the thiazole ring, along with a bromide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolium, 3-(1-benzoylpropyl)-4,5-dimethyl-, bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(1-benzoylpropyl)-4,5-dimethylthiazole with a brominating agent such as hydrobromic acid or bromine in an organic solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatography techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Thiazolium, 3-(1-benzoylpropyl)-4,5-dimethyl-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromide position, where nucleophiles like amines or thiols replace the bromide ion.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in polar solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazoline derivatives.
Substitution: Thiazolium derivatives with various functional groups replacing the bromide ion.
Scientific Research Applications
Thiazolium, 3-(1-benzoylpropyl)-4,5-dimethyl-, bromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The exact mechanism of action of Thiazolium, 3-(1-benzoylpropyl)-4,5-dimethyl-, bromide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The compound’s thiazole ring can participate in various biochemical pathways, potentially leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler compound with a similar ring structure but lacking the benzoylpropyl and methyl groups.
Benzothiazole: Contains a fused benzene and thiazole ring, differing in structure and properties.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for metabolic processes.
Uniqueness
Thiazolium, 3-(1-benzoylpropyl)-4,5-dimethyl-, bromide is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
859158-10-4 |
|---|---|
Molecular Formula |
C15H18BrNOS |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylbutan-1-one;bromide |
InChI |
InChI=1S/C15H18NOS.BrH/c1-4-14(16-10-18-12(3)11(16)2)15(17)13-8-6-5-7-9-13;/h5-10,14H,4H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
DHKKQUMORSWDOD-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)[N+]2=CSC(=C2C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-](/img/structure/B14193143.png)

![(1S,8R)-5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde](/img/structure/B14193168.png)
![Trimethyl[1-(methylsulfanyl)dec-1-EN-1-YL]silane](/img/structure/B14193173.png)

![4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14193180.png)

![N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide](/img/structure/B14193189.png)


![2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide](/img/structure/B14193211.png)


![6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL](/img/structure/B14193216.png)
